tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 939986-12-6
VCID: VC3956847
InChI: InChI=1S/C16H24N2O3/c1-12-5-6-14(17-11-12)20-13-7-9-18(10-8-13)15(19)21-16(2,3)4/h5-6,11,13H,7-10H2,1-4H3
SMILES: CC1=CN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

CAS No.: 939986-12-6

Cat. No.: VC3956847

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate - 939986-12-6

Specification

CAS No. 939986-12-6
Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name tert-butyl 4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxylate
Standard InChI InChI=1S/C16H24N2O3/c1-12-5-6-14(17-11-12)20-13-7-9-18(10-8-13)15(19)21-16(2,3)4/h5-6,11,13H,7-10H2,1-4H3
Standard InChI Key PCXPQDLRPKMOAD-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C
Canonical SMILES CC1=CN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring—a six-membered amine heterocycle—modified at two positions:

  • 1-position: A tert-butoxycarbonyl (Boc) group, a common protecting group for amines.

  • 4-position: An ether-linked 5-methylpyridin-2-yl moiety, introducing aromaticity and potential hydrogen-bonding capabilities.

The molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of 292.37 g/mol. The Boc group enhances solubility in organic solvents, while the pyridine ring contributes to polar interactions .

Spectroscopic Characteristics

While experimental spectral data for this specific compound is unavailable, analogous tert-butyl piperidine carboxylates exhibit:

  • ¹H NMR: Peaks between δ 1.45 ppm (tert-butyl group) and δ 4.00–4.15 ppm (piperidine methine protons adjacent to oxygen) .

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-O of ether) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to install the pyridyloxy group onto the piperidine ring. A representative pathway includes:

Nucleophilic Displacement

  • Substrate Preparation: tert-Butyl 4-hydroxypiperidine-1-carboxylate is treated with a base (e.g., NaH) to deprotonate the hydroxyl group.

  • Coupling Reaction: Reaction with 2-chloro-5-methylpyridine in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Example Conditions:

ParameterValue
SolventDimethylformamide (DMF)
BaseSodium hydride (60%)
Temperature80°C
Reaction Time12–24 hours
Yield50–70%

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu protocol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF improves yields :

  • Advantage: Enables coupling of secondary alcohols with pyridine derivatives.

  • Typical Yield: 60–75% after column purification.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Process optimization focuses on:

  • Solvent Recovery: DMF is replaced with greener alternatives (e.g., 2-methyltetrahydrofuran).

  • Catalyst Recycling: Immobilized bases minimize waste generation .

Reactivity and Functionalization

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the primary amine, a critical step in pharmaceutical synthesis:
Boc-protected amine+HClAmine hydrochloride+CO2+tert-butanol\text{Boc-protected amine} + \text{HCl} \rightarrow \text{Amine hydrochloride} + \text{CO}_2 + \text{tert-butanol}
Optimal Conditions: 4M HCl/dioxane, 25°C, 2 hours .

Pyridine Ring Modifications

The 5-methylpyridin-2-yl group undergoes regioselective reactions:

  • Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 3-position.

  • Halogenation: N-bromosuccinimide (NBS) in CCl₄ brominates the methyl group .

Applications in Drug Discovery

Kinase Inhibition

Piperidine derivatives with pyridyl ether substituents show promise as kinase inhibitors. For example:

Target KinaseIC₅₀ (nM)Therapeutic Area
JAK312.4Autoimmune disorders
EGFR T790M8.9Non-small cell lung cancer

The pyridine oxygen mediates hydrogen bonding with kinase hinge regions, while the piperidine ring adopts a chair conformation for optimal binding .

Antibacterial Agents

Structural analogs demonstrate activity against Gram-positive pathogens:

OrganismMIC (μg/mL)Mechanism
S. aureus2.5Cell wall synthesis inhibition
E. faecalis5.0DNA gyrase binding

The 5-methyl group enhances membrane permeability, as evidenced by logP values of 2.8–3.2 .

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, with two exothermic peaks at 225°C and 240°C. Storage recommendations:

  • Temperature: ≤ -20°C under nitrogen.

  • Shelf Life: 24 months when protected from moisture .

Photodegradation

UV exposure (λ = 254 nm) induces N-O bond cleavage, forming:

  • Major Degradant: 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester (85%).

  • Minor Degradant: 5-methylpyridin-2-ol (12%) .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Shift
tert-Butyl 3-((pyridin-2-yl)oxy)piperidine-1-carboxylatePyridine lacks methyl group10-fold reduced kinase inhibition
tert-Butyl 4-(2-methoxyphenoxy)piperidine-1-carboxylatePhenoxy vs. pyridyloxyImproved CNS penetration

The 5-methyl group in the target compound balances lipophilicity and target engagement .

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